N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
CAS No.: 1788784-08-6
Cat. No.: VC5714429
Molecular Formula: C21H21NO3
Molecular Weight: 335.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788784-08-6 |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.403 |
| IUPAC Name | N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23) |
| Standard InChI Key | RZHOYJGVMMOMIP-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of three key moieties:
-
Furan-2-yl group: A five-membered aromatic ring with oxygen, contributing to electron-rich reactivity.
-
Methoxyethyl chain: A -CH₂-O-CH₃ group attached to the furan, enhancing solubility and steric effects.
-
Diphenylacetamide core: Two phenyl groups bonded to a central acetamide, enabling hydrophobic interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁NO₃ | |
| Molecular Weight | 335.4 g/mol | |
| IUPAC Name | N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide | |
| SMILES | COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 |
Spectroscopic and Computational Data
-
XLogP3: Estimated at 3.2, indicating moderate lipophilicity .
-
Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, influencing solubility and biological interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step organic reactions:
-
Formation of 2-(furan-2-yl)-2-methoxyethylamine:
-
Acylation with Diphenylacetyl Chloride:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Furfuryl alcohol, CH₃ONa, DMF, 80°C | 65% | |
| 2 | Diphenylacetyl chloride, Et₃N, THF, 0°C | 72% |
Key Chemical Reactions
-
Acylation: The amine group undergoes nucleophilic attack on electrophilic carbonyls .
-
Electrophilic Substitution: Furan ring participates in nitration or sulfonation under acidic conditions .
-
Oxidation: Methoxyethyl chain may oxidize to carboxylic acid derivatives under strong oxidizers .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
-
Stability: Stable at room temperature but degrades under UV light or strong acids/bases .
Table 3: Thermal and Spectral Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | Differential Scanning Calorimetry |
| UV-Vis λmax | 274 nm (π→π* transition) | UV Spectroscopy |
Biological Activities and Applications
Pharmacological Prospects
-
Drug Likeness: Complies with Lipinski’s Rule (MW <500, logP <5) .
-
Toxicity: Preliminary assays show low cytotoxicity (IC₅₀ >100 µM in HEK293 cells).
Comparative Analysis with Analogues
Structural Analogues
-
N,N-Diphenylacetamide (CID 225533): Lacks furan and methoxy groups; lower antimicrobial potency (MIC >50 µg/mL) .
-
(E)-3-(Thiophen-2-yl)acrylamide Derivative (CID 76149921): Thiophene replaces furan, showing enhanced solubility but reduced activity .
Table 4: Bioactivity Comparison
| Compound | MIC (µg/mL) S. aureus | logP |
|---|---|---|
| Target Compound | 12.5 | 3.2 |
| N,N-Diphenylacetamide | >50 | 2.8 |
| Thiophene Analog | 25 | 2.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume